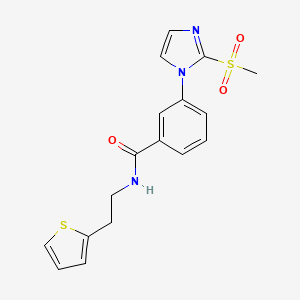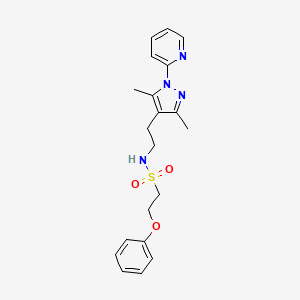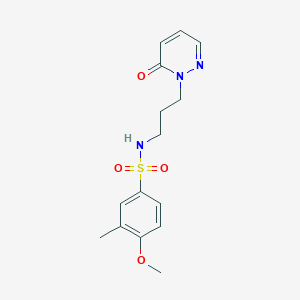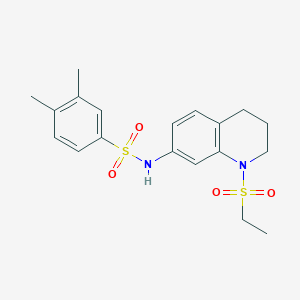![molecular formula C8H8BrFO B2405620 [3-(Bromomethyl)-4-fluorophenyl]methanol CAS No. 1378867-70-9](/img/structure/B2405620.png)
[3-(Bromomethyl)-4-fluorophenyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(Bromomethyl)-4-fluorophenyl]methanol: is an organic compound with the molecular formula C8H8BrFO It is a derivative of benzyl alcohol, where the benzene ring is substituted with a bromomethyl group at the 3-position and a fluorine atom at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Bromomethyl)-4-fluorophenyl]methanol typically involves the bromination of 4-fluorobenzyl alcohol. One common method is the reaction of 4-fluorobenzyl alcohol with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane at a temperature range of 0-25°C .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale and higher efficiency. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The choice of solvent and reaction conditions may vary to ensure safety and cost-effectiveness on an industrial scale .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: [3-(Bromomethyl)-4-fluorophenyl]methanol can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines. These reactions typically occur under mild conditions with the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: The hydroxyl group in this compound can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: DMSO, acetonitrile, various nucleophiles.
Oxidation: PCC, KMnO4, mild acidic or basic conditions.
Reduction: LiAlH4, NaBH4, typically in anhydrous conditions.
Major Products:
Substitution: Depending on the nucleophile, products can include [3-(Hydroxymethyl)-4-fluorophenyl]methanol, [3-(Cyanomethyl)-4-fluorophenyl]methanol, etc.
Oxidation: 3-(Bromomethyl)-4-fluorobenzaldehyde, 3-(Bromomethyl)-4-fluorobenzoic acid.
Reduction: [3-(Methyl)-4-fluorophenyl]methanol.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, [3-(Bromomethyl)-4-fluorophenyl]methanol is used as an intermediate for the preparation of more complex molecules. Its bromomethyl group is particularly useful for introducing various functional groups through substitution reactions .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of pharmaceuticals. Its structural features make it a candidate for the development of drugs targeting specific enzymes or receptors .
Industry: In the chemical industry, this compound is used in the manufacture of agrochemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of [3-(Bromomethyl)-4-fluorophenyl]methanol depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function. The fluorine atom can influence the compound’s lipophilicity and metabolic stability, affecting its bioavailability and activity .
Comparación Con Compuestos Similares
[3-(Bromomethyl)phenyl]methanol: Lacks the fluorine atom, which may result in different reactivity and biological activity.
[4-Fluorobenzyl alcohol]: Lacks the bromomethyl group, making it less reactive in substitution reactions.
[3-(Chloromethyl)-4-fluorophenyl]methanol: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and applications.
Uniqueness: The presence of both bromomethyl and fluorine substituents in [3-(Bromomethyl)-4-fluorophenyl]methanol makes it a versatile intermediate in organic synthesis. The bromomethyl group is highly reactive, allowing for various functionalizations, while the fluorine atom can enhance the compound’s stability and bioactivity .
Propiedades
IUPAC Name |
[3-(bromomethyl)-4-fluorophenyl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO/c9-4-7-3-6(5-11)1-2-8(7)10/h1-3,11H,4-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQKWIQOMSYBXKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)CBr)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1378867-70-9 |
Source


|
| Record name | [3-(bromomethyl)-4-fluorophenyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,6-Dimethyl-4-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2405546.png)





![[1-(Oxan-4-yl)cyclopropyl]methanamine](/img/structure/B2405553.png)

![1-Methyl-2-oxabicyclo[3.1.1]heptan-5-amine hydrochloride](/img/structure/B2405556.png)
![(E)-3-(4-nitrophenyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acrylamide](/img/structure/B2405557.png)

